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Compound of Interest

Compound Name: (2-Phenylthiazol-4-yl)methanol

Cat. No.: B1305949

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (2-
Phenylthiazol-4-yl)methanol as a versatile building block in organic synthesis. The focus is on
its utility in generating a variety of derivatives with potential therapeutic applications, particularly
in the fields of oncology and mycology.

Introduction to (2-Phenylthiazol-4-yl)methanol as a
Building Block

(2-Phenylthiazol-4-yl)methanol is a heterocyclic compound featuring a phenyl-substituted
thiazole ring with a primary alcohol functional group. This unique combination of a biologically
active thiazole core and a reactive hydroxyl group makes it an attractive starting material for the
synthesis of a diverse range of derivatives. The thiazole ring is a key pharmacophore found in
numerous FDA-approved drugs and clinical candidates, known to exhibit a wide spectrum of
biological activities including antifungal, anticancer, and anti-inflammatory properties.[1] The
hydroxyl group on the methanol substituent at the 4-position of the thiazole ring serves as a
convenient handle for various chemical transformations, allowing for the introduction of diverse
functional groups and the exploration of structure-activity relationships (SAR).

Synthetic Applications
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(2-Phenylthiazol-4-yl)methanol is a versatile precursor for the synthesis of various classes of
compounds, including esters, ethers, and halides. These derivatives can then be further
elaborated to generate more complex molecules with potential therapeutic value.

Synthesis of (2-Phenylthiazol-4-yl)methyl Esters

Esterification of (2-Phenylthiazol-4-yl)methanol with various carboxylic acids can be achieved
through standard methods such as Fischer esterification. These ester derivatives are of interest
as potential prodrugs or as compounds with modified pharmacokinetic properties.

Synthesis of (2-Phenylthiazol-4-yl)methyl Ethers

The hydroxyl group can be converted to an ether linkage via reactions like the Williamson ether
synthesis. This allows for the introduction of a wide range of alkyl or aryl substituents, which
can significantly impact the biological activity of the resulting molecule.

Synthesis of 4-(Halomethyl)-2-phenylthiazoles

Conversion of the primary alcohol to a halide, such as a chloride, provides a reactive
intermediate that can be used in various nucleophilic substitution reactions to introduce a wide
array of functional groups.

Biological Activities of 2-Phenylthiazole Derivatives

Derivatives of the 2-phenylthiazole scaffold have shown significant promise as both antifungal
and anticancer agents.

Antifungal Activity

Several 2-phenylthiazole derivatives have demonstrated potent antifungal activity, particularly
against pathogenic yeasts like Candida albicans.[1][2] The primary mechanism of action for
many of these compounds is the inhibition of the fungal enzyme lanosterol 14a-demethylase
(CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component
of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal
cell death.[1]

Anticancer Activity
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The 2-phenylthiazole scaffold is also present in compounds with significant anticancer
properties. One of the key signaling pathways implicated in the anticancer activity of these
derivatives is the PI3K/Akt pathway.[3][4][5] This pathway is a critical regulator of cell growth,
proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many
human cancers.[3][5] Certain 5-phenylthiazol-2-amine derivatives have been shown to inhibit
the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

[3114]

Quantitative Data

The following tables summarize the biological activity of representative 2-phenylthiazole
derivatives.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives against Candida albicans

Compound MIC (pg/mL) Reference
Phenylthiazole Derivative 1 1-16 [1]
Phenylthiazole Derivative 2 0.125-0.5 [1]

Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives
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Compound Cell Line IC50 (pM) Reference

) Not specified, but
5-Phenylthiazol-2- H446 (Small Cell Lung

] o showed obvious [3]
amine Derivative 1 Cancer) ] o
antitumor activity
_ Not specified, but
5-Phenylthiazol-2- H446 (Small Cell Lung )
] o showed obvious [3]
amine Derivative 2 Cancer)

antitumor activity

Substituted 2-
) Caco-2 (Colorectal
phenylthiazole-4- <10 pg/mL [6]
) Cancer)
carboxamide

Substituted 2-
phenylthiazole-4- HT-29 (Colon Cancer) < 10 pg/mL [6]
carboxamide

Substituted 2-
phenylthiazole-4- T47D (Breast Cancer) <10 pg/mL [6]

carboxamide

Experimental Protocols

The following are detailed, representative protocols for the synthesis of various derivatives from
(2-Phenylthiazol-4-yl)methanol. These protocols are based on established synthetic
methodologies and may require optimization for specific substrates.

Protocol 1: Synthesis of (2-Phenylthiazol-4-yl)methyl
Acetate (Esterification)

This protocol describes a standard Fischer esterification.
Materials:
e (2-Phenylthiazol-4-yl)methanol

o Acetic acid (glacial)
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 Sulfuric acid (concentrated)

e Sodium bicarbonate (saturated aqueous solution)
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate

o Ethyl acetate

e Round-bottom flask

e Reflux condenser

e Separatory funnel

e Rotary evaporator

Procedure:

e To a solution of (2-Phenylthiazol-4-yl)methanol (1.0 g, 5.23 mmol) in acetic acid (20 mL),
add 3-4 drops of concentrated sulfuric acid.

e Heat the reaction mixture to reflux for 4 hours.
o Cool the mixture to room temperature and pour it into ice water (50 mL).
o Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

+ Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20
mL) and then with brine (20 mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to afford the crude product.

o Purify the crude product by column chromatography on silica gel to yield (2-Phenylthiazol-4-
yl)methyl acetate.

Expected Yield: ~80-90% (based on general Fischer esterification yields).
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Protocol 2: Synthesis of 4-(Methoxymethyl)-2-
phenylthiazole (Etherification)

This protocol is an adaptation of the Williamson ether synthesis.
Materials:

e (2-Phenylthiazol-4-yl)methanol

e Sodium hydride (60% dispersion in mineral oil)

¢ Methyl iodide

e Anhydrous tetrahydrofuran (THF)

o Ammonium chloride (saturated aqueous solution)
e Brine (saturated aqueous NaCl solution)

¢ Anhydrous sodium sulfate

o Diethyl ether

» Round-bottom flask

e Magnetic stirrer

e Separatory funnel

Rotary evaporator
Procedure:

e To a stirred suspension of sodium hydride (0.25 g, 6.28 mmol, 60% dispersion) in anhydrous
THF (15 mL) at O °C, add a solution of (2-Phenylthiazol-4-yl)methanol (1.0 g, 5.23 mmol)
in anhydrous THF (10 mL) dropwise.

» Allow the mixture to warm to room temperature and stir for 30 minutes.
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e Cool the mixture back to 0 °C and add methyl iodide (0.4 mL, 6.28 mmol) dropwise.
» Allow the reaction to warm to room temperature and stir overnight.

o Carefully quench the reaction by the slow addition of saturated ammonium chloride solution
(20 mL).

o Extract the mixture with diethyl ether (3 x 20 mL).

o Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium
sulfate.

« Filter and concentrate the solution under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel to yield 4-
(methoxymethyl)-2-phenylthiazole.

Expected Yield: ~70-85% (based on general Williamson ether synthesis yields).

Protocol 3: Synthesis of 4-(Chloromethyl)-2-
phenylthiazole (Halogenation)

This protocol describes the conversion of the alcohol to a chloride using thionyl chloride.

Materials:

(2-Phenylthiazol-4-yl)methanol

Thionyl chloride

Dichloromethane (anhydrous)

Pyridine (optional, as a base)

Saturated sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)
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e Anhydrous magnesium sulfate
e Round-bottom flask

o Magnetic stirrer

e Dropping funnel

e Separatory funnel

e Rotary evaporator

Procedure:

Dissolve (2-Phenylthiazol-4-yl)methanol (1.0 g, 5.23 mmol) in anhydrous dichloromethane
(20 mL) in a round-bottom flask and cool to 0 °C.

e Slowly add thionyl chloride (0.5 mL, 6.80 mmol) dropwise to the stirred solution. A small
amount of pyridine can be added as a catalyst and acid scavenger.

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the
reaction by TLC.

e Once the reaction is complete, carefully pour the mixture into ice-cold saturated sodium
bicarbonate solution to neutralize the excess thionyl chloride and acid.

o Extract the aqueous layer with dichloromethane (3 x 20 mL).

o Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium
sulfate.

« Filter and concentrate under reduced pressure to yield 4-(chloromethyl)-2-phenylthiazole.

Expected Yield: >90% (based on similar transformations).

Visualizations
Synthetic Workflow
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Caption: Synthetic pathways from (2-Phenylthiazol-4-yl)methanol.

PI3K/Akt Signhaling Pathway Inhibition
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Caption: Inhibition of the PI3K/Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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